9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
Chromeno[2,3-d]pyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a chromene ring . They are part of a larger class of compounds known as heterocycles, which contain rings made up of carbon atoms and at least one other type of atom . These compounds are of interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidines often involves the reaction of a chromene with a compound containing an active methylene group . The exact method can vary depending on the specific substituents present on the chromene and the desired chromeno[2,3-d]pyrimidine product .Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidines is characterized by a fused ring system consisting of a six-membered pyrimidine ring and a nine-membered chromene ring . The exact structure can vary depending on the specific substituents present .Scientific Research Applications
Catalyst-Free Synthesis
A catalyst-free synthesis method for a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones has been developed. This method features mild reaction conditions, excellent yields, and eco-friendliness, showcasing the compound's potential in pharmaceutical applications (Brahmachari & Nayek, 2017).
Colorimetric Chemosensor
The compound has been utilized in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, serving as a colorimetric chemosensor for Hg2+ ions. This indicates its potential in environmental monitoring and analytical chemistry (Jamasbi et al., 2021).
Antimicrobial and Antitubercular Activity
Research has synthesized novel chromeno[2,3-d]pyrimidine derivatives showing pronounced antitubercular and antimicrobial activities. This suggests the compound's relevance in developing new antimicrobial agents (Kamdar et al., 2011).
Novel Synthesis Methods
Studies have proposed novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are significant in pharmaceutical chemistry due to their biological activities (Osyanin et al., 2014).
Green Synthesis Approaches
Tannic acid has been used as a green catalyst in the synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives, highlighting the compound's role in sustainable chemistry (Puvithra & Parthiban, 2020).
Antimicrobial Activities
The antimicrobial activities of chromene derivatives, including chromeno[2,3-d]pyrimidines, have been explored, demonstrating their potential in combating microbial resistance (Okasha et al., 2016).
Mechanism of Action
The mechanism of action of chromeno[2,3-d]pyrimidines can vary depending on their specific biological activity. For example, some chromeno[2,3-d]pyrimidines have been found to inhibit the enzyme PARP-1, which is involved in DNA repair . By inhibiting this enzyme, these compounds can enhance the effectiveness of DNA-damaging anticancer drugs .
Future Directions
Chromeno[2,3-d]pyrimidines are a promising class of compounds in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the synthesis of new chromeno[2,3-d]pyrimidines with improved biological activity, as well as the development of more efficient synthesis methods .
properties
IUPAC Name |
9-ethoxy-2-(2-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-24-16-10-6-5-9-14(16)19-22-20-15(21(27)23-19)12-13-8-7-11-17(25-4-2)18(13)26-20/h5-11H,3-4,12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYTXWYPDHDRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |
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